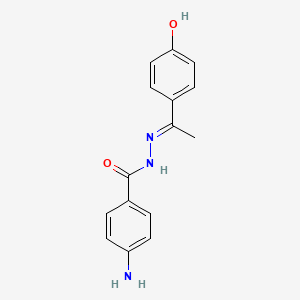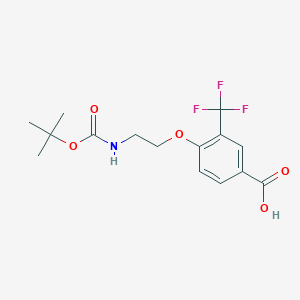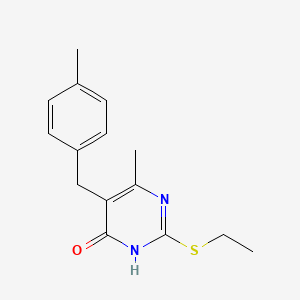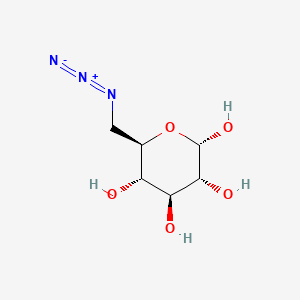
4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is a chemical compound with the molecular formula C16H17N3O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a hydrazide group linked to a benzene ring, which is further connected to a hydroxyphenyl group through an ethylidene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 4-hydroxypropiophenone. The reaction is carried out in absolute ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at room temperature for 20 minutes and then heated to 80°C for 5 hours. After the reaction is complete, the solvent is evaporated to obtain the crude product, which is then purified by recrystallization from hot ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. The hydroxy and amino groups play a crucial role in these interactions, making the compound a potential candidate for drug development and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N’-(1-(4-fluorophenyl)ethylidene)benzohydrazide
- 4-Amino-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide
- 4-Amino-N’-(1-(4-chlorophenyl)ethylidene)benzohydrazide
Uniqueness
4-Amino-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is unique due to the presence of the hydroxy group, which imparts additional hydrogen bonding capabilities and enhances its solubility in polar solvents. This makes it more versatile in various chemical and biological applications compared to its analogs .
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
4-amino-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-4-8-14(19)9-5-11)17-18-15(20)12-2-6-13(16)7-3-12/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+ |
InChI-Schlüssel |
WEIKSZJEZLFWKY-LICLKQGHSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)



![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)


![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

